molecular formula C8H9N3 B3168898 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine CAS No. 933691-76-0

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No. B3168898
CAS RN: 933691-76-0
M. Wt: 147.18
InChI Key: AGKPUYJSUTVVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .


Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine is C7H6N2 . The molecular weight is 118.1359 . The IUPAC Standard InChI is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of these receptors, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPUYJSUTVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (H-2) (805 mg, 5.0 mmol) in dried THF (10 mL) at 0° C. under 1 atm of N2 was slowly added LiAlH4 (570 mg, 15 mmol). The mixture was stirred at 80° C. overnight. The mixture was then cooled to 0° C. concentrated, and then purified by chromatography on silica gel to afford the title compound (720 mg). MS (m/z): 148 (M+1)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 3
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 4
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 5
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 6
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.